![molecular formula C7H4LiN3O2 B2899225 Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 1909309-42-7](/img/structure/B2899225.png)
Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It’s a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
Imidazo[1,5-a]pyridines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They have a bicyclic structure with nitrogen atoms at specific positions in the ring .Chemical Reactions Analysis
Imidazo[1,5-a]pyridines can undergo a variety of chemical reactions. For instance, they can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . They can also undergo an unusual conversion into 3H-imidazo[4,5-b]pyridine under acidic conditions .Mechanism of Action
Target of Action
Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate is a derivative of imidazo[1,5-a]pyrimidine . Imidazo[1,5-a]pyrimidines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, and antibacterial agents .
Mode of Action
Imidazo[1,5-a]pyrimidines, in general, interact with their targets by mimicking the structure of purine bases . This allows them to bind to the same receptors and exert similar effects.
Biochemical Pathways
Given its structural similarity to purine bases, it may affect pathways involving gaba receptors and p38 mitogen-activated protein kinases .
Result of Action
Given its structural similarity to purine bases, it may exert similar effects, such as modulating gaba receptor activity and inhibiting p38 mitogen-activated protein kinases .
Future Directions
properties
IUPAC Name |
lithium;imidazo[1,5-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Li/c11-7(12)5-6-8-2-1-3-10(6)4-9-5;/h1-4H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYTXKRNOBSORY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C=NC(=C2N=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.